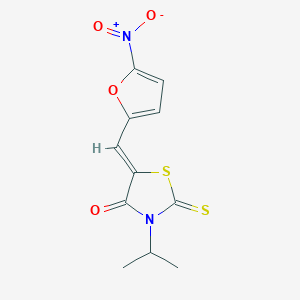

(Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as nitrothiazolone, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazolidinone family and is characterized by its unique chemical structure, which includes a thiazolidinone ring, a nitrofuran moiety, and an isopropyl group.

Applications De Recherche Scientifique

Microwave-assisted Synthesis for Potential GSK-3 Inhibitors

- Research by Kamila and Biehl (2012) in "Tetrahedron Letters" explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, potentially useful as inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme in cell regulation (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Properties

- A 2010 study in "Medicinal Chemistry Research" by Chandrappa et al. synthesized thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against mouse tumors, showing significant results (Chandrappa et al., 2010).

Electrophilic and Nucleophilic Applications

- Zhang, Tomizawa, and Casida (2004) in "The Journal of Organic Chemistry" utilized alpha-nitro ketone as both an electrophile and nucleophile in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, contributing to studies on nicotinic receptor probes (Zhang, Tomizawa, & Casida, 2004).

Supramolecular Structures

- Delgado et al. (2005) in "Acta Crystallographica Section C" reported on the hydrogen-bonded structures of thioxothiazolidin-4-ones, which is significant for understanding molecular interactions in crystal engineering (Delgado et al., 2005).

Cytotoxicity and Apoptosis in Leukemia Cells

- In "Bioorganic & Medicinal Chemistry," Chandrappa et al. (2009) synthesized thioxothiazolidin-3-yl acetic acid derivatives, examining their cytotoxicity and ability to induce apoptosis in human leukemia cells (Chandrappa et al., 2009).

Structural and Computational Analysis

- A study by Khelloul et al. (2016) in "Acta Chimica Slovenica" characterized a thioxothiazolidin-4-one derivative using X-ray diffraction and computational methods, providing insights into molecular geometry and interactions (Khelloul et al., 2016).

Anticancer Activity and Molecular Docking

- Madhusudhanrao and Manikala (2020) in the "Iranian Journal of Chemistry & Chemical Engineering" synthesized and screened thioxothiazolidin-4-one analogues for anticancer activity, including molecular docking studies to identify potential targets (Madhusudhanrao & Manikala, 2020).

Antimicrobial Potency

- Horishny et al. (2022) in "Molecules" reported on the synthesis and antimicrobial activity of thiazolidin-4-one derivatives, finding them more potent than reference drugs against resistant bacterial strains (Horishny et al., 2022).

Propriétés

IUPAC Name |

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLKACDWJNGFOC-YVMONPNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)

![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363169.png)

![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2363174.png)

![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)

![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)